molecular formula C10H7NO2S2 B1596798 (5E)-5-(3-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one CAS No. 37530-35-1

(5E)-5-(3-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

Cat. No. B1596798
CAS RN: 37530-35-1
M. Wt: 237.3 g/mol
InChI Key: ZCQNEHSJTBPNPT-YVMONPNESA-N
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Description

“(5E)-5-(3-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one” is a chemical compound with the CAS Number: 1064365-95-2. It has a molecular weight of 237.3 and its IUPAC name is (5E)-5-(3-hydroxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7NO2S2/c12-7-3-1-2-6(4-7)5-8-9(13)11-10(14)15-8/h1-5,12H,(H,11,13,14)/b8-5+ . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.

Scientific Research Applications

  • Medical Research

    • This compound has been studied for its potential role in drug development.
  • Drug Development

    • It appears to have potential applications in the development of anticancer and antiviral drugs.
    • I couldn’t find detailed information about the methods of application or experimental procedures, and the results or outcomes obtained in this field .
  • Catalysis

    • The compound might be used in catalysis, as suggested by its use in the synthesis of other compounds .
    • In one study, it was used as a catalyst in the Claisen-Schmidt reaction between 3-hydroxybenzaldehyde and cyclohexanone . The yield of the product, 2-(3’-hydroxybenzylidene)cyclohexanone, was 7.37% .
  • Material Science

    • The compound is described as a multifunctional material with diverse applications in scientific research.
    • Its unique structure enables investigations in material science, but specific methods of application or experimental procedures, and results or outcomes were not found .
  • Proteomics Research

    • This compound is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions.
    • Unfortunately, I couldn’t find specific details about the methods of application or experimental procedures, and the results or outcomes obtained in this field .
  • Proteomics Research

    • This compound is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions.
    • Unfortunately, I couldn’t find specific details about the methods of application or experimental procedures, and the results or outcomes obtained in this field .

Safety And Hazards

The compound has been assigned the hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(5E)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S2/c12-7-3-1-2-6(4-7)5-8-9(13)11-10(14)15-8/h1-5,12H,(H,11,13,14)/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQNEHSJTBPNPT-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C=C2C(=O)NC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=C/2\C(=O)NC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-(3-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-(3-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
Reactant of Route 2
(5E)-5-(3-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
Reactant of Route 3
(5E)-5-(3-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

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